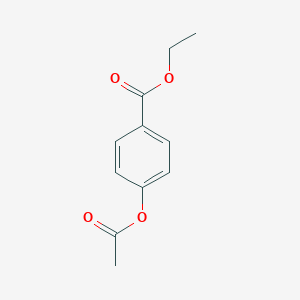

Ethyl p-acetoxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl p-acetoxybenzoate, also known as ethyl 4-acetoxybenzoate or benzocaine ethyl ester, is a chemical compound that belongs to the class of esters. It is commonly used as a local anesthetic and a pain reliever in the medical and dental fields. Ethyl p-acetoxybenzoate is synthesized through a simple and efficient method, and its mechanism of action involves inhibiting the transmission of nerve impulses.

Mécanisme D'action

The mechanism of action of Ethyl p-acetoxybenzoate p-acetoxybenzoate involves inhibiting the transmission of nerve impulses. It does this by blocking voltage-gated sodium channels in the cell membrane of neurons. This prevents the influx of sodium ions into the neuron, which is necessary for the generation of an action potential. Without an action potential, the neuron is unable to transmit signals, and the sensation of pain is blocked.

Effets Biochimiques Et Physiologiques

The biochemical and physiological effects of Ethyl p-acetoxybenzoate p-acetoxybenzoate are well-studied. It is a potent local anesthetic and a pain reliever. It is also a weak inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs. Ethyl p-acetoxybenzoate has a low toxicity and is generally well-tolerated by the body.

Avantages Et Limitations Des Expériences En Laboratoire

Ethyl p-acetoxybenzoate has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also readily available and inexpensive. Ethyl p-acetoxybenzoate is a useful model compound for studying drug metabolism and toxicity. However, it has some limitations. It is a weak inhibitor of cytochrome P450 enzymes, which may limit its usefulness in certain experiments. It is also a local anesthetic and a pain reliever, which may confound the results of certain experiments.

Orientations Futures

There are several future directions for the study of Ethyl p-acetoxybenzoate p-acetoxybenzoate. One area of interest is the development of new analogs with improved potency and selectivity. Another area of interest is the study of the metabolism of Ethyl p-acetoxybenzoate p-acetoxybenzoate and its analogs in different species, such as rodents and humans. This can provide insights into the pharmacokinetics and toxicology of these compounds. Additionally, the use of Ethyl p-acetoxybenzoate p-acetoxybenzoate as a model compound for studying drug metabolism and toxicity can be expanded to include other classes of drugs.

Méthodes De Synthèse

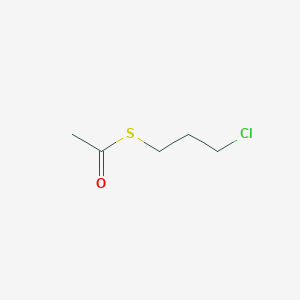

Ethyl p-acetoxybenzoate is synthesized through the esterification of p-hydroxybenzoic acid with ethanol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated through simple distillation. The yield of the reaction is typically high, and the product is obtained in a pure form.

Applications De Recherche Scientifique

Ethyl p-acetoxybenzoate has a wide range of scientific research applications. It is commonly used as a local anesthetic and a pain reliever in the medical and dental fields. It is also used as a model compound in the study of drug metabolism and toxicity. Ethyl p-acetoxybenzoate is metabolized by the liver through hydrolysis to form p-hydroxybenzoic acid and ethanol. This process is similar to the metabolism of many drugs, and studying the metabolism of Ethyl p-acetoxybenzoate p-acetoxybenzoate can provide insights into the metabolism of other drugs.

Propriétés

Numéro CAS |

13031-45-3 |

|---|---|

Nom du produit |

Ethyl p-acetoxybenzoate |

Formule moléculaire |

C11H12O4 |

Poids moléculaire |

208.21 g/mol |

Nom IUPAC |

ethyl 4-acetyloxybenzoate |

InChI |

InChI=1S/C11H12O4/c1-3-14-11(13)9-4-6-10(7-5-9)15-8(2)12/h4-7H,3H2,1-2H3 |

Clé InChI |

ACGYGMKFCVDVHS-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=C(C=C1)OC(=O)C |

SMILES canonique |

CCOC(=O)C1=CC=C(C=C1)OC(=O)C |

Synonymes |

Ethyl-4-acetoxybenzoate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane](/img/structure/B83418.png)

![[(3S)-3-Amino-4-hydroxy-4-oxobutyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium](/img/structure/B83431.png)